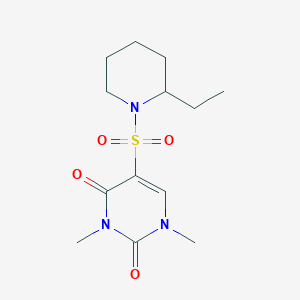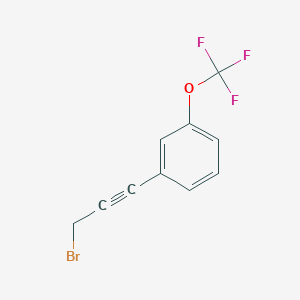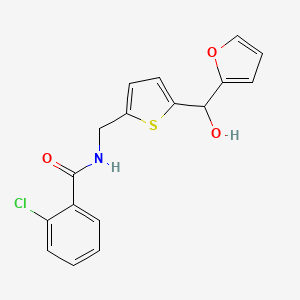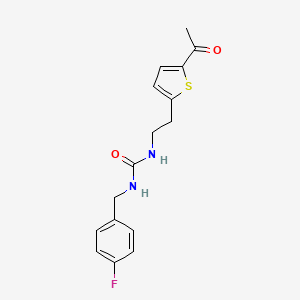
1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol”, also known as BPTED, is a compound with a highly complex structure. It has attracted the attention of scientists in recent years due to its potential applications in various fields. The empirical formula of this compound is C18H16N6O2S2 and it has a molecular weight of 412.49 .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with the presence of multiple functional groups. The SMILES string representation of the molecule is SC1=NN=C(C(O)C(O)C2=NN=C(S)N2C3=CC=CC=C3)N1C4=CC=CC=C4 .
科学的研究の応用
Synthetic Routes and Biological Activities
1,2,3-Triazoles, including structures similar to 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol, are pivotal in the field of drug discovery, bioconjugation, material science, and pharmaceutical chemistry due to their stability and significant interactions with biological targets. The Huisgen 1,3-dipolar azide-alkyne cycloaddition, a key click reaction, facilitates the synthesis of 1,4-disubstituted 1,2,3-triazoles, enhancing the exploration of biologically active triazoles (Kaushik et al., 2019).
Corrosion Inhibition
Recent studies underscore the effectiveness of 1,2,3-triazole derivatives as corrosion inhibitors for various metals and alloys in aggressive media. The regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions has garnered attention for their non-toxic, environmentally friendly properties and stability against hydrolysis, proving them as efficient molecular corrosion inhibitors (Hrimla et al., 2021).
Chemotherapeutic Potential
The synthesis and investigation of triazole derivatives reveal their significant cytotoxic properties, often surpassing contemporary anticancer drugs. Their tumor-selective toxicity and modulation of multi-drug resistance highlight their potential as antineoplastic agents. Mechanisms include apoptosis induction, reactive oxygen species generation, caspase activation, and mitochondrial function impact. These compounds also exhibit antimalarial and antimycobacterial properties, with promising tolerability in mammalian models, warranting further evaluation as antineoplastic drug candidates (Hossain et al., 2020).
Eco-friendly Synthesis and Applications
The eco-friendly synthesis of triazoles, including methods under microwave irradiation, has been extensively reviewed. This synthesis approach emphasizes the use of new and easily recoverable catalysts, offering advantages such as shorter reaction times, easier work-ups, and higher yields compared to classical procedures. These methodologies are not only pivotal for the industrial synthesis of drugs but also applicable in other areas, underscoring the versatile applications of triazole derivatives (de Souza et al., 2019).
特性
IUPAC Name |
3-[1,2-dihydroxy-2-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S2/c25-13(15-19-21-17(27)23(15)11-7-3-1-4-8-11)14(26)16-20-22-18(28)24(16)12-9-5-2-6-10-12/h1-10,13-14,25-26H,(H,21,27)(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATVNTYLJYTGAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C(C(C3=NNC(=S)N3C4=CC=CC=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid](/img/structure/B2600857.png)
![Methyl 2-[4,7-dimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2600860.png)
![tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/no-structure.png)

![(2E)-3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2600863.png)
![2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B2600864.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenylbutanamide](/img/structure/B2600865.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2600866.png)
![3-{[4-(2,5-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2600869.png)
![(3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2600871.png)




